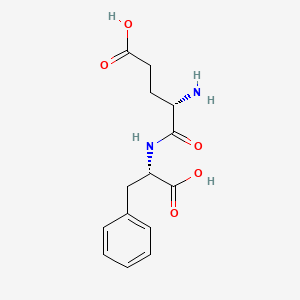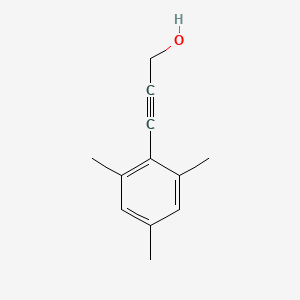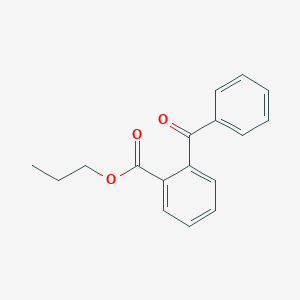![molecular formula C15H10N2 B14755534 5H-Pyrido[3,2-a]carbazole CAS No. 239-05-4](/img/structure/B14755534.png)
5H-Pyrido[3,2-a]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrido[3,2-a]carbazole: is a heterocyclic compound that belongs to the class of pyridocarbazoles It is characterized by a fused ring system that includes both pyridine and carbazole moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrido[3,2-a]carbazole typically involves the cyclization of carbazole derivatives with malonate derivatives. One common method includes the reaction of carbazole with diethyl malonate under thermal conditions to form the desired pyridocarbazole structure . The reaction conditions often involve heating the reactants in the presence of a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions: 5H-Pyrido[3,2-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at specific positions on the pyridocarbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyridocarbazole derivatives.
科学的研究の応用
Chemistry: 5H-Pyrido[3,2-a]carbazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, derivatives of this compound have shown potential as anticancer agents. They can intercalate with DNA and inhibit enzymes like topoisomerase, making them useful in cancer therapy .
Medicine: The compound and its derivatives are being investigated for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, this compound derivatives are used in the development of dyes and pigments due to their chromophoric properties .
作用機序
The mechanism of action of 5H-Pyrido[3,2-a]carbazole, particularly its anticancer activity, involves several pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It inhibits enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division.
Protein Phosphorylation Regulation: The compound can modulate protein phosphorylation, affecting various signaling pathways involved in cell growth and apoptosis.
類似化合物との比較
Ellipticine: A well-known anticancer agent with a similar pyridocarbazole structure.
Carbazole: The parent compound from which 5H-Pyrido[3,2-a]carbazole is derived.
Pyrido[4,3-b]carbazole: Another compound with a similar fused ring system but different positional isomerism.
Uniqueness: this compound is unique due to its specific ring fusion and the positions of nitrogen atoms within the ring system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other pyridocarbazoles .
特性
CAS番号 |
239-05-4 |
|---|---|
分子式 |
C15H10N2 |
分子量 |
218.25 g/mol |
IUPAC名 |
5H-pyrido[3,2-a]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-6-14-10(4-1)11-7-8-13-12(15(11)17-14)5-3-9-16-13/h1-7,9H,8H2 |
InChIキー |
IPNVAQVRVBYVPA-UHFFFAOYSA-N |
正規SMILES |
C1C=C2C3=CC=CC=C3N=C2C4=C1N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
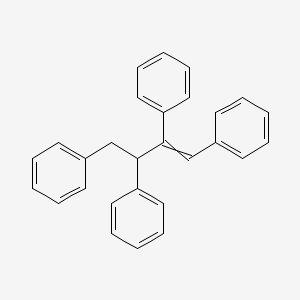
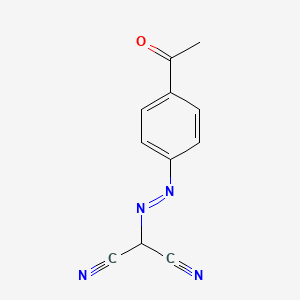
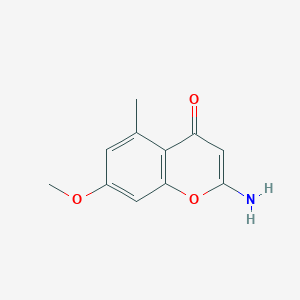
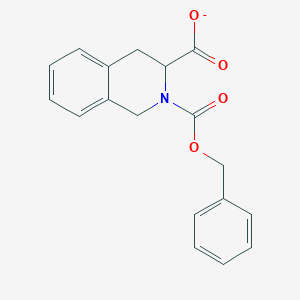
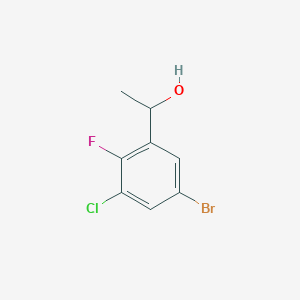
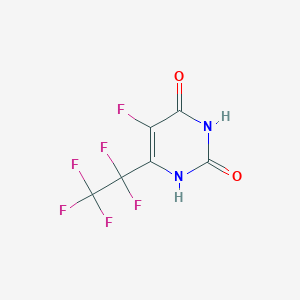
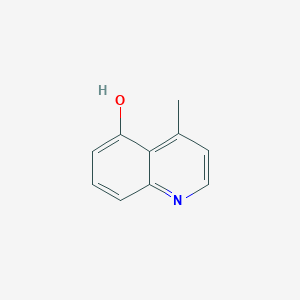
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)

